(2,6-Diethoxypyridin-3-yl)boronic acid
Overview
Description
“(2,6-Diethoxypyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which makes them useful in various sensing applications . They are also used in the synthesis of small chemical receptors .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the reaction of Grignard reagents with diboronyl esters of dialkoxyboranes . A catalyst, such as iridium or rhodium, is needed to produce the desired product .
Molecular Structure Analysis
The molecular formula of “(2,6-Diethoxypyridin-3-yl)boronic acid” is C9H14BNO4 . The molecular weight is 211.02 .
Chemical Reactions Analysis
Boronic acids, including “(2,6-Diethoxypyridin-3-yl)boronic acid”, can participate in various chemical reactions. For instance, they can undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
“(2,6-Diethoxypyridin-3-yl)boronic acid” is a solid substance . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Scientific Research Applications
Fluorescent Molecule Applications (2,6-Diethoxypyridin-3-yl)boronic acid, as a derivative of boronic acid, exhibits notable fluorescent properties, making it an excellent candidate for sensor design. The fluorescence quenching of similar boronic acid derivatives in various solvents has been extensively studied, indicating their potential in fluorescence-based sensor applications, particularly in the detection of biological and chemical substances (Melavanki, 2018).
Synthetic Intermediates and Building Blocks This compound serves as a synthetic intermediate and building block in organic chemistry. It's involved in intricate molecular structures and has applications in sensing, protein manipulation, therapeutics, biological labeling, and separation. Its combination with aminophosphonic acid groups has been studied to offer new opportunities in these fields, highlighting its multifunctional nature and potential for creating complex molecules (Zhang et al., 2017).
Suzuki Cross-Coupling Halopyridinylboronic acids and esters, closely related to (2,6-Diethoxypyridin-3-yl)boronic acid, are stable, crystalline partners for classical Suzuki cross-coupling. They enable the synthesis of diverse pyridine libraries, indicating the potential of (2,6-Diethoxypyridin-3-yl)boronic acid in facilitating complex chemical reactions and contributing to the development of new compounds (Bouillon et al., 2003).
Catalysis (2,6-Diethoxypyridin-3-yl)boronic acid plays a significant role in boronic acid catalysis, an emerging field with a wide array of applications. It catalyzes the activation of hydroxy functional groups, promoting direct transformations into valuable products under mild conditions. This property makes it a versatile molecule in various organic reactions, potentially leading to advancements in the development of pharmaceuticals and materials with dynamic covalent or responsive behavior (Hall, 2019).
Biomedical Applications Boronic acid derivatives, including (2,6-Diethoxypyridin-3-yl)boronic acid, are increasingly used in biomedical applications due to their unique reactivity, solubility, and responsive nature. They show potential in the treatment of various diseases, including HIV, obesity, diabetes, and cancer. The versatile nature of these compounds, as evidenced by their use in different medical and biological contexts, highlights their significance in the development of new biomaterials and therapeutics (Cambre & Sumerlin, 2011).
Safety And Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .
Future Directions
properties
IUPAC Name |
(2,6-diethoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-3-14-8-6-5-7(10(12)13)9(11-8)15-4-2/h5-6,12-13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELBRAIBMTDOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701244 | |
Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Diethoxypyridin-3-yl)boronic acid | |
CAS RN |
1003043-46-6 | |
Record name | (2,6-Diethoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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